(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone
Description
Properties
IUPAC Name |
[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-(oxolan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N4O2/c1-10-19-12(15(16,17)18)9-13(20-10)21-4-6-22(7-5-21)14(23)11-3-2-8-24-11/h9,11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUNJMHGNKTFPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3CCCO3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone, also known by its CAS number 2034412-44-5, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 417.4 g/mol. The structure includes a piperazine ring, a pyrimidine moiety, and a tetrahydrofuran group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H18F3N7O |
| Molecular Weight | 417.4 g/mol |
| CAS Number | 2034412-44-5 |
Research indicates that compounds containing piperazine and pyrimidine derivatives often exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, which is crucial for drug design.
- Antimicrobial Activity : Studies have shown that similar compounds can inhibit bacterial growth by targeting DNA synthesis or disrupting cell membrane integrity.
- Anticancer Properties : The ability to induce apoptosis in cancer cells has been documented for related structures, potentially through the inhibition of key proteins involved in cell survival pathways.
Antimicrobial Activity
A study published in MDPI highlighted the synthesis of novel antimicrobial agents based on similar pyrimidine structures. These compounds demonstrated efficacy against multidrug-resistant strains of bacteria and fungi, suggesting that the target compound may also possess similar properties .
Anticancer Activity
In another investigation, the compound's structural analogs were assessed for their ability to induce ferroptosis in cancer cells. Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. The electrophilic nature of the compound allows it to interact with thiol-containing proteins such as GPX4, leading to increased oxidative stress in cancer cells .
Table of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s uniqueness lies in its trifluoromethyl-pyrimidine core and tetrahydrofuran-based methanone. Below is a comparison with structurally related compounds:
Key Comparative Insights
Pyrimidine Substitutions: The trifluoromethyl group (-CF₃) in the target compound enhances electron-withdrawing effects and lipophilicity compared to the nitro group (-NO₂) in Compound 6N and the pyrazole in the analog from . This likely improves metabolic stability and target binding . The methyl group (-CH₃) at position 2 of the pyrimidine is conserved across analogs, suggesting its role in maintaining aromaticity and steric compatibility .
Heterocyclic Linkers: The tetrahydrofuran-2-yl methanone in the target compound offers moderate polarity, balancing solubility and membrane permeability.
Biological Activity: Compound 6N demonstrates antifungal and anticancer activity, attributed to its nitro-phenyl group’s electrophilic reactivity. The target compound’s -CF₃ group may confer similar bioactivity with reduced toxicity due to greater stability .
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | Compound 6N | Analog |
|---|---|---|---|
| LogP (lipophilicity) | ~2.1 (estimated) | 1.8 | ~2.5 |
| Water Solubility | Moderate | High | Low |
| Metabolic Stability | High (due to -CF₃) | Moderate | High |
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The trifluoromethyl group’s electronegativity and steric bulk may enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors like imatinib .
- Thermodynamic Stability : The tetrahydrofuran moiety’s rigid structure likely reduces conformational entropy, improving target affinity compared to flexible alkyl chains .
- Synthetic Feasibility : The compound’s synthesis would require multi-step coupling of pyrimidine, piperazine, and tetrahydrofuran precursors, similar to methods used for Compound 6N .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
